
Tatarinoid A
Overview
Description
Tatarinoid A is a phenylpropanoid compound isolated from the rhizomes of Acorus tatarinowii Schott, a traditional Chinese medicinal plant used to treat neurodegenerative disorders such as Alzheimer’s disease (AD) . Its structure, determined via spectroscopic analyses (NMR, HRESIMS) and absolute configuration confirmation through X-ray diffraction and electronic circular dichroism (ECD), features a lignan backbone with methoxy and hydroxyl substitutions critical to its bioactivity . This compound has been studied for its antioxidant properties, which align with the plant’s historical use in mitigating oxidative stress-related pathologies .
Preparation Methods
Chemical Reactions Analysis
Tatarinoid A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
In chemistry, it is used as a reference standard for the identification and quantification of phenylpropanoids . In biology, Tatarinoid A has been shown to regulate cyclic adenosine monophosphate (cAMP) activity, which is important for various cellular processes . In medicine, it has potential pharmacological effects on the central nervous system and may be used in the development of new therapeutic agents . Additionally, this compound has applications in the industry as a natural product for the development of new drugs and bioactive compounds .
Mechanism of Action
The mechanism of action of Tatarinoid A involves the regulation of cAMP activity . This compound interacts with specific molecular targets and pathways involved in the regulation of cAMP levels, which in turn affects various cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed that this compound may interact with enzymes and receptors involved in cAMP signaling .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Tatarinoid A belongs to a family of lignans and neolignans isolated from A. tatarinowii. Key structural analogs include:
Key Observations :
- This compound shares its core phenylpropanoid structure with Acortatarinowin G but lacks the epoxy-oxyneolignane moiety, which may influence conformational stability .
- Tatarinoid D, despite sharing the same formula (C22H26O6), likely differs in substitution patterns, affecting solubility and receptor interactions .
Pharmacological Activity
Compounds from A. tatarinowii were evaluated using the DPPH radical scavenging assay:
Key Observations :
Biological Activity
Tatarinoid A, a compound derived from the rhizome of Acorus tatarinowii, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as methoxyfuranocoumarins. The synthesis of this compound has been successfully achieved, revealing its stereochemical configuration as S rather than R, which is crucial for understanding its biological activity .
1. Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. Studies have shown its ability to regulate cyclic adenosine monophosphate (cAMP) levels, which plays a vital role in neuronal signaling and protection against neurodegeneration .
- Mechanism: The modulation of cAMP can lead to enhanced survival of neurons under stress conditions, potentially mitigating the effects of neurodegenerative diseases such as Alzheimer's.
2. Antidepressant Activity
This compound has demonstrated strong antidepressant effects in various studies. Extracts from Acorus tatarinowii, including this compound, have been shown to alleviate symptoms of depression in animal models .
- Case Study Example: In a controlled study, administration of this compound led to significant reductions in behavioral despair in mice subjected to forced swim tests, indicating its potential as an antidepressant agent.
3. Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Its effectiveness has been documented against bacterial strains and fungi, suggesting potential applications in treating infections .
- Table 1: Antimicrobial Activity of this compound
Pathogen Type | Activity Observed | Reference |
---|---|---|
Bacteria (e.g., E. coli) | Inhibition of growth | |
Fungi (e.g., Candida albicans) | Significant antifungal activity |
4. Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines contributes to this effect .
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Following administration, it was found that the compound is rapidly absorbed and reaches peak plasma concentrations within a short time frame .
- Pharmacokinetic Data:
- Cmax (Maximum Concentration): 1004 ng/L
- Tmax (Time to Reach Cmax): 1.7 hours
- Half-life (T1/2): 5.69 hours
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and stereochemistry of Tatarinoid A?
- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for resolving enantiomers like (R)-(-)-Tatarinoid A . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, combined with X-ray crystallography, provides definitive structural confirmation. For purity assessment, mass spectrometry (MS) and elemental analysis are essential .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology : Document reaction conditions (e.g., temperature, solvent systems, catalysts) with precision. For example, the asymmetric oxidation of enol derivatives using iminium salt catalysts requires strict control of anhydrous conditions and stoichiometric ratios . Include full experimental protocols in supplementary materials, as recommended by journal guidelines .
Q. What are the key challenges in isolating this compound from natural sources?
- Methodology : Use column chromatography with gradient elution to separate this compound from structurally similar analogs. Validate extraction efficiency via LC-MS and address issues like low yield or co-elution by optimizing solvent polarity and stationary phase selection .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound synthesis?
- Methodology : Perform density functional theory (DFT) calculations to model intermediate stability and transition states. For instance, discrepancies in the hydrolysis step of intermediate 27 to this compound 22 can be tested by comparing activation energies of competing pathways. Validate models using kinetic isotope effects or spectroscopic data .
Q. What experimental designs address low enantiomeric excess (ee) in catalytic asymmetric synthesis of this compound?
- Methodology : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) under varied conditions. Use design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Monitor ee via chiral HPLC and correlate results with computational stereochemical predictions .
Q. How should researchers handle conflicting bioactivity data for this compound across studies?
- Methodology : Conduct meta-analysis to identify variables such as cell line specificity, assay protocols, or impurity profiles. Replicate key experiments under standardized conditions and use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity. Statistical tools like ANOVA can isolate confounding factors .
Q. What strategies improve the scalability of this compound synthesis without compromising stereoselectivity?
- Methodology : Transition from batch to flow chemistry for better control of exothermic reactions. Evaluate immobilized catalysts for reuse and monitor stereochemical outcomes via in-line HPLC. Compare energy profiles and byproduct formation at different scales using process analytical technology (PAT) .
Data-Driven Research Questions
Q. How can machine learning models predict this compound derivatives with enhanced bioactivity?
- Methodology : Train models on datasets combining structural descriptors (e.g., molecular fingerprints, steric parameters) and bioactivity data. Validate predictions via synthesis and testing of top candidates. Address overfitting by cross-validation and external test sets .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound pharmacological studies?
- Methodology : Use nonlinear regression (e.g., sigmoidal curves) to calculate EC values. Account for variability via bootstrapping or Bayesian hierarchical models. Report confidence intervals and effect sizes to contextualize significance .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Properties
IUPAC Name |
(2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDSYNUVCHNUIT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=CC(=C(C=C1OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229005-35-9 | |
Record name | (2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.